An In-Depth Technical Guide to N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of the novel chemical entity, N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from closely related analogues, delineates its chemical structure, predicts its physicochemical properties, and outlines a robust, scientifically sound protocol for its synthesis. Furthermore, we explore the potential biological significance of this compound by examining the known activities of its core structural motifs, the 2-methoxybenzamide and the sulfolane amide moieties. This guide serves as a foundational resource for researchers interested in the synthesis and potential pharmacological exploration of this compound.
Introduction and Chemical Identity
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide is a unique molecule integrating a 2-methoxybenzamide scaffold with a sulfolane ring system. The 2-methoxybenzamide group is a well-recognized pharmacophore present in a variety of biologically active compounds, including some that act as inhibitors of the Hedgehog signaling pathway, a critical regulator in embryonic development and oncology.[1][2][3] The sulfolane (1,1-dioxothiolane) moiety, a polar aprotic group, can significantly influence a molecule's solubility, metabolic stability, and pharmacokinetic profile. The combination of these two fragments suggests that N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide may possess interesting and potentially valuable biological activities.
Chemical Structure:
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IUPAC Name: N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide
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Molecular Formula: C₁₂H₁₅NO₄S
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Canonical SMILES: COC1=CC=CC=C1C(=O)NC2CS(=O)(=O)CC2
2D and 3D Representations:
(A 2D representation of the chemical structure would be displayed here.)
(A 3D representation of the chemical structure would be displayed here.)
Physicochemical Properties
| Property | Predicted Value | Source/Basis for Prediction |
| Molecular Weight | 269.32 g/mol | Calculation from Molecular Formula |
| Melting Point | >150 °C | Based on related benzamides and the presence of a rigid, polar sulfone group which often leads to higher melting points. |
| Boiling Point | >300 °C (decomposes) | High polarity and molecular weight suggest a high boiling point, with likely decomposition before boiling at atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; likely insoluble in water and non-polar solvents. | The polar sulfone and amide groups suggest solubility in polar aprotic solvents. The aromatic ring limits aqueous solubility. |
| LogP (octanol/water) | ~1.5 - 2.5 | Estimated based on the contributions of the methoxybenzamide and sulfolane moieties. |
| Hydrogen Bond Donors | 1 (amide N-H) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (amide C=O, two sulfone O, methoxy O) | Structural analysis |
Synthesis Protocol: A Proposed Route
The most direct and chemically sound method for the synthesis of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide is the acylation of 3-aminothiolane 1,1-dioxide with 2-methoxybenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.[1][4][5][6]
Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Properties |
| 3-Aminothiolane 1,1-dioxide hydrochloride | 51642-03-6 | C₄H₁₀ClNO₂S | 171.65 g/mol | White to off-white solid.[7] |
| 2-Methoxybenzoyl chloride | 21615-34-9 | C₈H₇ClO₂ | 170.59 g/mol | Clear, colorless liquid; reacts with water.[2][8][9][10] |
| Triethylamine (or other non-nucleophilic base) | 121-44-8 | C₆H₁₅N | 101.19 g/mol | Liquid base to neutralize HCl byproduct. |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 g/mol | Common aprotic solvent for this type of reaction. |
Reaction Scheme
(A diagram of the reaction scheme would be displayed here, showing 3-aminothiolane 1,1-dioxide reacting with 2-methoxybenzoyl chloride in the presence of a base to yield the final product and the hydrochloride salt of the base.)
Step-by-Step Experimental Protocol
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Preparation of the Amine Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminothiolane 1,1-dioxide hydrochloride (1.0 eq) in a minimal amount of water. Add a slight excess of a strong base solution (e.g., 2M NaOH) to neutralize the hydrochloride and liberate the free amine. Extract the free amine into a suitable organic solvent like dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, filter, and use the resulting solution directly in the next step. Alternatively, and more commonly for small-scale synthesis, the free amine can be generated in-situ.
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In-situ Amine Neutralization and Acylation:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminothiolane 1,1-dioxide hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM).
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Cool the suspension to 0 °C in an ice bath.
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Add triethylamine (2.2 eq) dropwise to the stirred suspension. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the acylation reaction.
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In a separate flask, dissolve 2-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM.
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Add the 2-methoxybenzoyl chloride solution dropwise to the amine suspension at 0 °C.
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Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification:
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and the triethylamine hydrochloride salt.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Rationale Behind Experimental Choices
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Inert Atmosphere: Prevents the reaction of the highly reactive 2-methoxybenzoyl chloride with atmospheric moisture.
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Anhydrous Solvent: Water will react with 2-methoxybenzoyl chloride to form the unreactive 2-methoxybenzoic acid.[11]
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Non-nucleophilic Base: Triethylamine is used to neutralize the HCl byproduct of the reaction. A tertiary amine is chosen because it is non-nucleophilic and will not compete with the primary amine in reacting with the acyl chloride. An excess is used to ensure complete neutralization of both the starting hydrochloride salt and the generated HCl.
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Controlled Addition at 0 °C: The reaction between an acyl chloride and an amine is highly exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide.
Potential Applications and Biological Context
While N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide has not been specifically studied, the biological activities of its constituent moieties provide a strong rationale for its investigation in drug discovery.
The 2-Methoxybenzamide Scaffold and Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth and differentiation during embryonic development.[10] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[10] Several 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway, targeting the Smoothened (Smo) receptor, a key component of the signaling cascade.[1][3] The 2-methoxy group, in particular, has been shown to be advantageous for Hh pathway inhibition in certain molecular scaffolds.[3] This suggests that N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide could be a candidate for investigation as a novel Hh pathway inhibitor.
The Role of the Sulfolane Moiety
The N-sulfolanyl group is a bioisostere for other cyclic and acyclic amide substituents and can impart unique properties to a molecule. Sulfonamides, in general, exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[12] The high polarity of the sulfone group can improve aqueous solubility and influence the pharmacokinetic profile of a drug candidate. The metabolic stability of the sulfolane ring can also be advantageous in drug design.
Visualization of the Hedgehog Signaling Pathway
Caption: Hypothetical targeting of the Hedgehog signaling pathway by N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide.
Conclusion
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide represents a novel chemical entity with potential for biological activity, particularly in the context of cancer therapy through the inhibition of the Hedgehog signaling pathway. This guide has provided a comprehensive overview of its chemical structure, predicted properties, and a detailed, plausible synthetic protocol based on established chemical reactions. While experimental validation is required, the information presented here serves as a valuable starting point for researchers and drug development professionals interested in synthesizing and exploring the therapeutic potential of this and related compounds.
References
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Clark, J. (2015). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]
- Li, X., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(35), 21567-21576.
- Husain, A., & Ajmal, M. (2009). Amide derivatives of sulfonamides and isoniazid: synthesis and biological evaluation. Acta Poloniae Pharmaceutica, 66(5), 537-544.
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Pearson Education. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Available from: [Link]
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Organic Chemistry Revision Sheets. Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Available from: [Link]
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PubChem. 2-Methoxybenzoyl chloride. Available from: [Link]
- Asif, M. (2014). A review on biological activities of sulfonamides. International Journal of PharmTech Research, 6(1), 27-43.
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Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. Available from: [Link]
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PubChem. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. Available from: [Link]
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